REACTION_CXSMILES
|
[C:1]1([C:7]2[CH:8]=[C:9]([CH:13]=[CH:14][C:15]=2[O:16]CC)[C:10]([OH:12])=[O:11])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(O)(=O)C>O>[C:1]1([C:7]2[CH:8]=[C:9]([CH:13]=[CH:14][C:15]=2[OH:16])[C:10]([OH:12])=[O:11])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1
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Name
|
3-phenyl-4-ethoxybenzoic acid
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Quantity
|
26.6 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C=1C=C(C(=O)O)C=CC1OCC
|
Name
|
|
Quantity
|
550 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for one hour
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
three-necked, round-bottom flask equipped with a 250 ml pressure
|
Type
|
CUSTOM
|
Details
|
The flask was purged with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
ADDITION
|
Details
|
Approximately 125 ml of a 48 weight percent solution of HBr was added dropwise over fifteen minutes to the refluxing solution
|
Type
|
TEMPERATURE
|
Details
|
The solution was refluxed for 30 hours
|
Duration
|
30 h
|
Type
|
TEMPERATURE
|
Details
|
Without cooling
|
Type
|
CUSTOM
|
Details
|
the solvent was rotary evaporated off
|
Type
|
CUSTOM
|
Details
|
leaving a slurry of a pinkish solid
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filter cake was dried in an 80° C. vacuum oven for three hours
|
Duration
|
3 h
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1C=C(C(=O)O)C=CC1O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |